

(R)-MLT-985: A Technical Guide to MALT1 Protease Inhibition

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Compound of Interest		
Compound Name:	(R)-MLT-985	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(R)-MLT-985**, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, a critical regulator of NF-kB signaling in lymphocytes. Dysregulation of MALT1 activity is implicated in various B-cell malignancies, making it a compelling therapeutic target. This document details the mechanism of action of **(R)-MLT-985**, presents its quantitative inhibitory data, outlines relevant experimental protocols for its characterization, and visualizes the associated signaling pathways.

Mechanism of Action: Allosteric Inhibition of MALT1 Protease

(R)-MLT-985 functions as a highly selective, allosteric inhibitor of the MALT1 protease.[1][2] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that prevents substrate binding and catalysis. This mode of inhibition can offer greater selectivity and potentially avoid off-target effects associated with active site-directed inhibitors.



The primary molecular target of **(R)-MLT-985** is the paracaspase activity of MALT1. MALT1's proteolytic function is crucial for the cleavage of several key substrates that regulate NF-κB signaling, including BCL10, CYLD, and RelB.[1][3] By inhibiting this activity, **(R)-MLT-985** effectively blocks the downstream signaling cascade that leads to the activation of NF-κB, a transcription factor essential for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][4][5]

Quantitative Data

The inhibitory potency of **(R)-MLT-985** and its related compound MLT-985 has been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data.

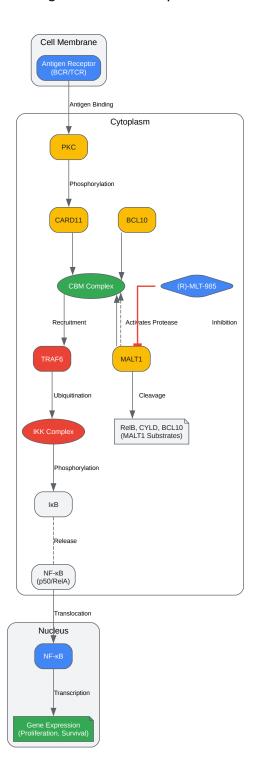


Compound	Assay Type	Target/Cell Line	IC50	Reference
(R)-MLT-985	Biochemical Protease Assay	MALT1 Protease	3 nM	[6][7]
(R)-MLT-985	MALT1- dependent IL-2 production	Jurkat cells	20 nM	[6][7]
MLT-985	Biochemical IC50	MALT1	3 nM	[1][2][8]
MLT-985	IL-2 Reporter Gene Assay	Jurkat T cells	20 nM	[2][8]
MLT-985	Human PBMC IL-2 release	Human PBMCs	0.5 μΜ	[2]
MLT-943	IL-2 Reporter Gene Assay	Jurkat T cells	40 nM	[8]
MLT-943	Human PBMC IL-2 release	Human PBMCs	74 nM	[8]
MLT-827	Paracaspase Activity	MALT1	5 nM	[8]
MLT-231	Biochemical IC50	MALT1	9 nM	[8]
MLT-231	BCL10 Cleavage	-	160 nM	[8]
Mepazine	Protease Activity	GST-MALT1 full length	0.83 μΜ	[4]
Mepazine	Protease Activity	GST-MALT1 325-760	0.42 μΜ	[4]
MI-2	MALT1 Inhibition	-	5.84 μΜ	[4]

Signaling Pathways



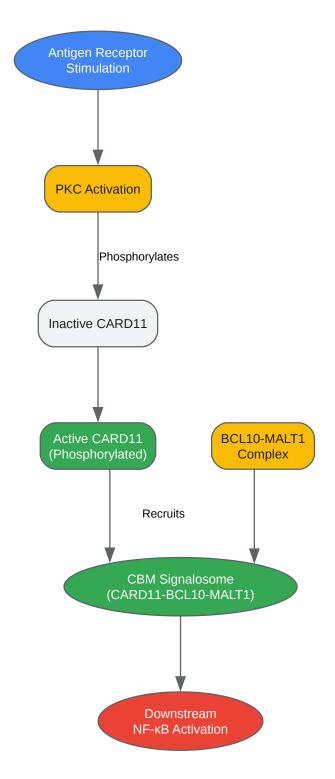
The following diagrams illustrate the central role of MALT1 in the NF-kB signaling pathway and the mechanism of its activation through the CBM complex.



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Figure 1: Overview of the MALT1-mediated NF-κB signaling pathway and the point of intervention for **(R)-MLT-985**.



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Figure 2: Stepwise formation of the CBM (CARD11-BCL10-MALT1) signalosome complex upon antigen receptor stimulation.

Experimental Protocols

The following protocols provide a general framework for the biochemical and cellular characterization of MALT1 inhibitors like **(R)-MLT-985**.

MALT1 Biochemical Protease Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1 protease.

- Materials:
 - Recombinant human MALT1 protease
 - Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
 - Assay buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
 - Test compound ((R)-MLT-985) and control inhibitors (e.g., Z-VRPR-FMK)
 - 384-well microplates
 - Fluorescence plate reader
- Procedure:
 - Prepare serial dilutions of (R)-MLT-985 in assay buffer.
 - Add a fixed concentration of recombinant MALT1 protease to each well of the microplate.
 - Add the serially diluted compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.



- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.
- Calculate the rate of substrate cleavage for each compound concentration.
- Determine the IC50 value by plotting the percentage of MALT1 inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular MALT1 Activity Assay (IL-2 Secretion in Jurkat T-cells)

This cell-based assay assesses the ability of an inhibitor to block MALT1-dependent signaling in a relevant cellular context, using IL-2 secretion as a downstream readout.

- Materials:
 - Jurkat T-cells
 - Complete RPMI medium
 - PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
 - Test compound ((R)-MLT-985)
 - Human IL-2 ELISA kit
 - 96-well cell culture plates
- Procedure:
 - Seed Jurkat T-cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well.
 - Prepare serial dilutions of (R)-MLT-985 in culture medium.
 - Pre-incubate the cells with the diluted compound for 1-2 hours at 37°C.



- Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 μg/mL) to activate the
 T-cell receptor signaling pathway and induce MALT1 activity.
- Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
- Collect the cell culture supernatant.
- Quantify the concentration of secreted IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
- Determine the IC50 value by plotting the percentage of IL-2 secretion inhibition against the logarithm of the compound concentration.

ABC-DLBCL Cell Viability Assay

This assay evaluates the cytotoxic or cytostatic effect of MALT1 inhibition on MALT1-dependent cancer cell lines.

- Materials:
 - ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1, TMD8)
 - Appropriate cell culture medium
 - Test compound ((R)-MLT-985)
 - Cell viability reagent (e.g., MTT, CellTiter-Glo)
 - 96-well cell culture plates
- Procedure:
 - Seed ABC-DLBCL cells in a 96-well plate at an appropriate density.
 - Treat the cells with serial dilutions of (R)-MLT-985.
 - Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
 - Add the cell viability reagent to each well according to the manufacturer's protocol.



- Measure the signal (absorbance or luminescence) using a plate reader.
- Calculate the percentage of cell viability relative to vehicle-treated control cells.
- Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.



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Figure 3: A logical workflow for the preclinical evaluation of a MALT1 inhibitor like (R)-MLT-985.

Conclusion

(R)-MLT-985 is a promising MALT1 protease inhibitor with potent biochemical and cellular activity. Its allosteric mechanism of action offers a potential advantage in terms of selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on the therapeutic targeting of MALT1 in oncology and immunology. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to fully assess its clinical potential.

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